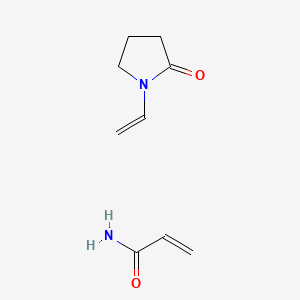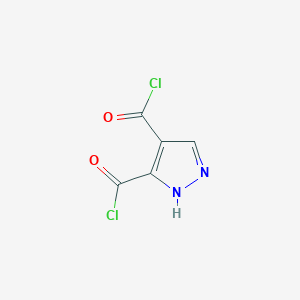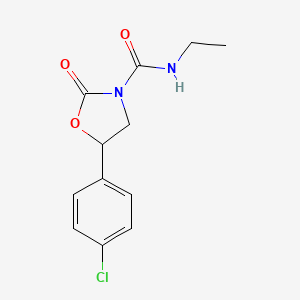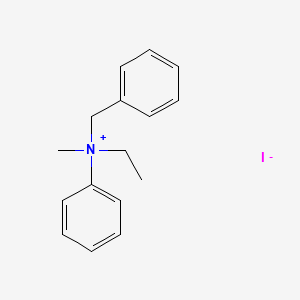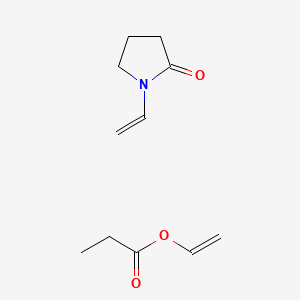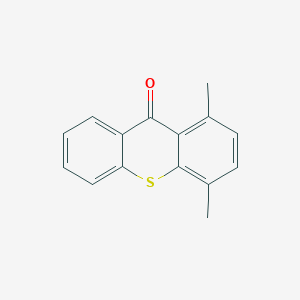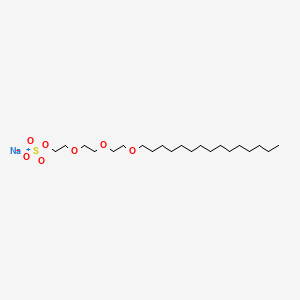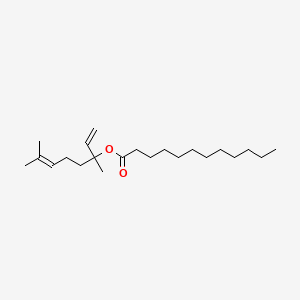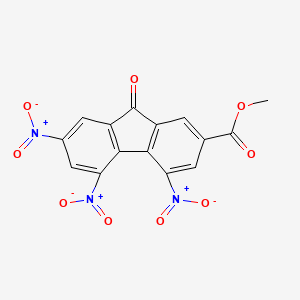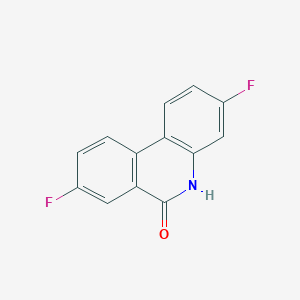
3,8-difluoro-5H-phenanthridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Difluoro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. Phenanthridinones are tricyclic N-heterocycles frequently encountered in various alkaloids and have been documented to possess significant biological and pharmaceutical activities . The presence of fluorine atoms in the structure of this compound enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenanthridinones, including 3,8-difluoro-5H-phenanthridin-6-one, can be achieved through various methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with benzamides . This method provides controlled access to functionalized phenanthridinones in good yields. Another method involves the direct carbonylation of o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . These reactions are typically catalyzed by transition metals such as palladium or nickel and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed annulation or direct carbonylation processes. These methods are scalable and can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Difluoro-5H-phenanthridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthridinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,8-Difluoro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,8-difluoro-5H-phenanthridin-6-one involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridin-6-one: Lacks the fluorine atoms present in 3,8-difluoro-5H-phenanthridin-6-one.
3,8-Dibromo-5H-phenanthridin-6-one: Contains bromine atoms instead of fluorine.
Quinolin-2-one: Another tricyclic N-heterocycle with similar structural features.
Uniqueness
The presence of fluorine atoms in this compound enhances its chemical stability and biological activity compared to its non-fluorinated counterparts . This makes it a unique and valuable compound for various applications in research and industry.
Propiedades
Número CAS |
23818-35-1 |
|---|---|
Fórmula molecular |
C13H7F2NO |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
3,8-difluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7F2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17) |
Clave InChI |
VNWWYNDTUKKDLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(=O)NC3=C2C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
